molecular formula C9H10N2O2 B1295683 7-Nitro-1,2,3,4-tetrahydroquinoline CAS No. 30450-62-5

7-Nitro-1,2,3,4-tetrahydroquinoline

Cat. No. B1295683
CAS RN: 30450-62-5
M. Wt: 178.19 g/mol
InChI Key: WSWMGHRLUYADNA-UHFFFAOYSA-N
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Description

7-Nitro-1,2,3,4-tetrahydroquinoline is a chemical compound that is part of the tetrahydroquinoline family, characterized by the presence of a nitro group at the 7th position of the tetrahydroquinoline ring system. This compound is of interest due to its potential applications as a fine chemical intermediate and its relevance in various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline and its derivatives has been explored in several studies. For instance, a method for synthesizing N-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline involves the alkylation of 1,2,3,4-tetrahydroquinoline with dimethyl carbonate catalyzed by an ionic liquid, followed by nitration with cupric nitrate in acetic acid . Another study achieved regioselective nitration at the 6-position of tetrahydroquinoline, which is closely related to the 7-nitro derivative, by protecting the amino group and using various nitration reagents and conditions . Additionally, enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline were obtained through kinetic resolution and regioselective nitration .

Molecular Structure Analysis

The molecular structure of nitroso derivatives of tetrahydroquinoline has been established using high-resolution mass spectrometry and 1H NMR spectrometry . X-ray diffraction analysis has been used to determine the crystal structure of related compounds, providing insights into the molecular conformation and intramolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of tetrahydroquinoline derivatives has been explored in various contexts. For example, the nitroso derivative of tetrahydroisoquinoline was found to be mutagenic to certain Salmonella strains, indicating its potential biological reactivity . Azo coupling reactions have been used to synthesize azo derivatives of tetrahydroquinoline, which serve as reagents for analytical test reactions for nitrite and nitrate anions . Furthermore, the antiarrhythmic properties of nitrophenyl tetrahydroisoquinoline derivatives have been studied, suggesting potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Nitro-1,2,3,4-tetrahydroquinoline derivatives are influenced by their molecular structure. For instance, the presence of a nitro group can affect the compound's acidity, reactivity, and electronic properties. The mutagenicity of the nitroso derivative in the presence of induced rat liver microsomes indicates that these compounds can undergo metabolic activation, which is an important consideration for their biological activity . The bathochromic shift observed in the UV spectrum of certain azo derivatives due to intramolecular hydrogen bonding highlights the significance of functional groups in determining the optical properties of these molecules .

Scientific Research Applications

  • Medicinal Chemistry

    • Application: These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • Method: The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine 19 and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ 20 in 40% yield .
    • Results: THIQ based natural and synthetic compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
  • Organic Chemistry

    • Application: 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds .
    • Method: Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates .
    • Results: THIQs with stereogenic center at position C (1) are the key fragments of diverse range of alkaloids and bioactive molecules .

Safety And Hazards

The safety data sheet for 7-Nitro-1,2,3,4-tetrahydroquinoline indicates that it is classified as Acute Tox. 3 Oral according to the GHS classification . It has a hazard statement H301 and precautionary statements P301 + P310 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

7-nitro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWMGHRLUYADNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291260
Record name 7-Nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-1,2,3,4-tetrahydroquinoline

CAS RN

30450-62-5
Record name 7-Nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Nitro-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 1,2,3,4-tetrahydro-quinoline (20.0 g, 0.15 mol) dissolved in H2SO4 (98%, 150 mL), KNO3 (18.2 g, 0.18 mol) was slowly added at 0° C. The reaction was allowed to warm to room temperature and stirred over night. The mixture was then poured into ice-water and basified with sat. NaHCO3 solution to pH 8. After extraction with CH2Cl2, the combined organic layers were washed with brine, dried over Na2SO4 and concentrated. The residue was purified by column chromatography (petroleum ether-EtOAc, 10:1) to give 7-nitro-1,2,3,4-tetrahydro-quinoline (6.6 g, 25%).
Quantity
20 g
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18.2 g
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ice water
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150 mL
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Synthesis routes and methods II

Procedure details

To a solution of 1,2,3,4-tetrahydroquinoline (6.5 g, 0.049 mol) in concentrated sulfuric acid (118 ml) cooled to 0° C. was added a solution of concentrated nitric acid (4.9 ml) in concentrated sulfuric acid (12 ml) dropwise over 0.3 h so as to maintain the temperature at 0-5° C. On completion of addition, the reaction mixture was poured onto crushed ice then neutralised with solid potassium carbonate. EtOAc (500 ml) was added and the mixture was filtered to remove undissolved solids then extracted with further EtOAc (4×500 ml). The combined extracts were dried over MgSO4 and concentrated in vacuo to give the crude product which was purified by flash column chromatography. Elution with 5% EtOAc/60-80° C. petroleum ether gave the title compound as an orange solid (5.46 g). 1H NMR (250 MHz, CDCl3) δ(ppm): 7.40 (dd, 1H), 7.26 (d, 1H), 7.02 (d, 1H), 4.16 (br, 1H), 3.35 (m, 2H), 2.81 (t, 2H), 1.95 (m, 2H).
Quantity
6.5 g
Type
reactant
Reaction Step One
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118 mL
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4.9 mL
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12 mL
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solvent
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500 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Nitro-1,2,3,4-tetrahydroquinoline
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Reactant of Route 6
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Citations

For This Compound
90
Citations
A Cordeiro, J Shaw, J O'Brien, F Blanco, I Rozas - 2011 - Wiley Online Library
A revision of the literature on the nitration of tetrahydroquinolines yielded a number of inconsistencies. Thus, we have carried out a thorough study on the nitration of tetrahydroquinoline …
B Kaye, NM Woolhouse - Xenobiotica, 1972 - Taylor & Francis
1. The metabolism of a new schistosomicide, 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline, was investigated in the mouse, rat, rabbit and rhesus monkey. 2. All …
Number of citations: 26 www.tandfonline.com
JM Gu, XR Hu, WM Xu - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
(IUCr) 7-Nitro-1,2,3,4-tetrahydroquinoline Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr …
Number of citations: 2 scripts.iucr.org
CAR Baxter, HC Richards - Journal of Medicinal Chemistry, 1971 - ACS Publications
The synthesis and structure-activity relationships of a novel series of schistosomicidal 2-aminomethyl-l, 2, 3, 4-tetrahydroquinoline derivatives (V) are described. The activity pattern of …
Number of citations: 47 pubs.acs.org
Y Matsumoto, R Tsuzuki, A Matsuhisa, T Yoden… - Bioorganic & medicinal …, 2000 - Elsevier
As part of a search for a new potassium channel opener, the 1,4-benzoxazine skeleton derived from the benzopyran skeleton of cromakalim, was transformed into other fused rings such …
Number of citations: 62 www.sciencedirect.com
M Kulka, RHF Manske - Canadian Journal of Chemistry, 1952 - cdnsciencepub.com
Three compounds, namely 1,2,3,4-tetrahydroquinoline, N-acetyl-1,2,3,4-tetra-hydroquinoline, and 5,8-dichloroquinoline, have been nitrated and the nitration products orientated …
Number of citations: 16 cdnsciencepub.com
B Kaye, DW Roberts - Xenobiotica, 1980 - Taylor & Francis
1. The extent of metabolism of oxamniquine, 6-hydroxymethyl-7-nitro-2-isopropylaminomethyl-1,2,3,4-tetrahydroquinoline, in the gut of the dog has been studied using an intestinal …
Number of citations: 12 www.tandfonline.com
B Kaye, NM Woolhouse - Annals of Tropical Medicine & …, 1976 - Taylor & Francis
Drug metabolism and kinetics are factors in determining the toxicity and efficacy of several schistosomicidal compounds. Faigle and Keberle (1969) reported that the incidence of the …
Number of citations: 38 www.tandfonline.com
J Pellegrino, B Gilbert, TE Valadares - Revista do Instituto de …, 1976 - revistas.usp.br
A formulation of oxamniquine (6-hydroxymethyl-2-isopropylaminomethyl,-7-nitro-1, 2, 3, 4-tetrahydroquinoline), uniformly mixed with. plastifix (a neoprene of low molecular weight) …
Number of citations: 1 www.revistas.usp.br
MA Oliveira, J Pellegrino, LH Pereira… - Revista do Instituto de …, 1976 - revistas.usp.br
Two groups of mice were exposed, by the transcutaneous route (shaved abdominal skin, ring technique), to about 600 cercariae of Schistosoma mansoni per animal. Op. e group had …
Number of citations: 3 www.revistas.usp.br

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